Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is a compound that falls within the category of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. Although the specific compound is not directly mentioned in the provided papers, related compounds with tert-butyl and piperidine moieties are extensively studied for their synthetic utility and potential biological activities.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions starting from simple precursors. For instance, tert-butyl 4-oxopiperidine-1-carboxylate derivatives are synthesized through reactions with L-selectride, followed by the Mitsunobu reaction and alkaline hydrolysis to afford various isomers with high selectivity . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves a condensation reaction, highlighting the versatility of tert-butyl piperidine scaffolds in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate was elucidated using these techniques, revealing a three-dimensional network with hydrophobic channels in the crystal structure . Such detailed structural analysis is crucial for understanding the reactivity and potential interactions of these compounds.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are useful in synthetic chemistry. The reactivity of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and subsequent alkylation reactions leads to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable synthons for further transformations . Additionally, the use of tert-butyl piperidine derivatives in oxidative coupling and Michael addition reactions demonstrates their utility in stereoselective synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the introduction of tert-butyl groups can impart steric bulk and solubilizing properties, as seen in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine . These properties are important for the solubility, stability, and reactivity of the compounds, which can be tailored for specific applications in synthesis and drug design.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Protein Tyrosine Kinase Inhibitors : Tert-butyl 4-carbamothioylpiperidine-1-carboxylate serves as an intermediate in synthesizing novel protein tyrosine kinase inhibitors, specifically the Jak3 inhibitor CP-690550. This synthesis involves a series of steps including nucleophilic substitution, borohydride reduction, and oxidation, achieving a high total yield of 80.2% (Chen Xin-zhi, 2011).
Preparation of Piperidine Derivatives : The compound is used in the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable synthons for preparing diverse piperidine derivatives. These derivatives are synthesized via reaction with dimethylhydrazone and subsequent allylation (A. I. Moskalenko & V. Boev, 2014).
Role in Stereoselective Syntheses : It is integral in stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. The process involves reactions leading to the formation of cis isomers in quantitative yield and further transformation to trans isomers (V. Boev et al., 2015).
Formation of Fused Piperidine Derivatives : Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is used in reactions leading to the formation of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles. These derivatives undergo cyclization with high stereoselectivity (A. I. Moskalenko & V. Boev, 2014).
Anticancer Drug Intermediate : The compound is an important intermediate in synthesizing small molecule anticancer drugs. A high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, has been established, signifying its role in anticancer drug development (Binliang Zhang et al., 2018).
X-ray Studies and Molecular Packing : X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, reveal details about its crystal structure and molecular packing, which are important for understanding its chemical properties and applications (C. Didierjean et al., 2004).
Synthesis of CDK9 Inhibitors and Ibrutinib : It is also used in synthesizing tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a key intermediate for CDK9 inhibitors and Ibrutinib, highlighting its importance in cancer treatment research (Xiaohan Hu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-carbamothioylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-6-4-8(5-7-13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGQNJHAAYUQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370855 | |
Record name | tert-Butyl 4-carbamothioylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate | |
CAS RN |
214834-18-1 | |
Record name | tert-Butyl 4-carbamothioylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-carbamothioylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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